1,1'-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene
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Overview
Description
1,1’-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene is an organic compound characterized by a cyclohexane ring bonded to two benzene rings through oxymethylene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene typically involves the reaction of cyclohexane derivatives with benzyl alcohols under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the formation of oxymethylene linkages between the cyclohexane and benzene rings. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality 1,1’-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxymethylene linkages to methylene groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Methylene derivatives.
Substitution: Nitro, halogen, or alkyl-substituted benzene derivatives.
Scientific Research Applications
1,1’-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe in studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its structural rigidity and stability.
Mechanism of Action
The mechanism by which 1,1’-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene exerts its effects involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Cyclohexyl ether: Similar in structure but lacks the benzene rings.
Dicyclohexyl ether: Contains two cyclohexane rings linked by an oxygen atom.
Oxydicyclohexane: Another variant with different substitution patterns on the cyclohexane ring.
Uniqueness: 1,1’-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene is unique due to the presence of both cyclohexane and benzene rings connected through oxymethylene linkages. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that require rigidity and stability.
Properties
CAS No. |
29494-49-3 |
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Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(1-phenylmethoxycyclohexyl)oxymethylbenzene |
InChI |
InChI=1S/C20H24O2/c1-4-10-18(11-5-1)16-21-20(14-8-3-9-15-20)22-17-19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,14-17H2 |
InChI Key |
XNMYZGSTTLASFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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